molecular formula C10H9N3O3 B7826845 N-(2-cyanoethyl)-4-nitrobenzamide

N-(2-cyanoethyl)-4-nitrobenzamide

Cat. No.: B7826845
M. Wt: 219.20 g/mol
InChI Key: IWRJJZIUBZXAMG-UHFFFAOYSA-N
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Description

N-(2-cyanoethyl)-4-nitrobenzamide (CAS 1141-61-3) is a nitroaromatic benzamide derivative with the molecular formula C₁₀H₉N₃O₃ and a molecular weight of 219.1968 g/mol . Its structure features a nitro group (-NO₂) at the para position of the benzamide ring and a cyanoethyl (-CH₂CH₂CN) substituent on the amide nitrogen.

Properties

IUPAC Name

N-(2-cyanoethyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c11-6-1-7-12-10(14)8-2-4-9(5-3-8)13(15)16/h2-5H,1,7H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRJJZIUBZXAMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCC#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanoethyl)-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoyl chloride with 2-cyanoethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanoethyl)-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The cyano group can be reduced to an amine using lithium aluminum hydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon

    Reduction: Lithium aluminum hydride, ethanol

    Substitution: Sodium hydride, dimethylformamide

Major Products Formed

    Oxidation: 4-amino-N-(2-cyanoethyl)benzamide

    Reduction: N-(2-aminoethyl)-4-nitrobenzamide

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(2-cyanoethyl)-4-nitrobenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-cyanoethyl)-4-nitrobenzamide involves its interaction with molecular targets such as enzymes and receptors. The cyanoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The nitro group can undergo redox reactions, generating reactive intermediates that can further interact with cellular components.

Comparison with Similar Compounds

Substituent Variability and Structural Features

The biological and physicochemical properties of nitrobenzamide derivatives are heavily influenced by the substituent on the amide nitrogen. Key analogs and their structural differences are summarized below:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
N-(2-cyanoethyl)-4-nitrobenzamide -CH₂CH₂CN C₁₀H₉N₃O₃ 219.1968 Electron-withdrawing cyanoethyl group; moderate polarity .
N-(2,2-diphenylethyl)-4-nitrobenzamide -CH₂C(Ph)₂ C₂₁H₁₈N₂O₃ 346.38 Bulky diphenylethyl group; low solubility due to hydrophobicity .
N-(3-chlorophenethyl)-4-nitrobenzamide -CH₂CH₂(3-Cl-C₆H₄) C₁₅H₁₃ClN₂O₃ 304.73 Chlorine atom enhances electronic effects; potential antimicrobial activity .
N-(2-hydroxyethyl)-4-nitrobenzamide -CH₂CH₂OH C₉H₁₀N₂O₄ 210.19 Hydroxyethyl group increases hydrophilicity; may improve metabolic stability .
2-chloro-N-(cyanomethyl)-4-nitrobenzamide -CH₂CN (adjacent to Cl) C₉H₆ClN₃O₃ 255.62 Cyanomethyl group with chloro substituent; compact structure .

Physical and Spectral Properties

  • Melting Points: N-(2,2-diphenylethyl)-4-nitrobenzamide: 190–192°C . N-(4-nitrobenzamide)-N-(2-methoxy-phenyl)-4-bromo-benzamide: 139–142°C .
  • Spectral Data: N-(2,2-diphenylethyl)-4-nitrobenzamide: ¹H NMR shows aromatic protons at δ 7.5–8.2 ppm; ¹³C NMR confirms the nitro group at δ 148 ppm . this compound: Expected ¹³C NMR signals for the nitrile carbon (~115–120 ppm) and ethyl chain carbons (~20–40 ppm).

Toxicity Considerations

Nitroaromatic compounds can exhibit mutagenicity due to nitro group reduction forming DNA-reactive intermediates. For example, chlorinated analogs (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide) leverage halogen atoms to balance bioactivity and safety .

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